Sorbic Acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2E,4E)-hexa-2,4-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-2-3-4-5-6(7)8/h2-5H,1H3,(H,7,8)/b3-2+,5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSWCOQWTEOXDQX-MQQKCMAXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2, Array | |
| Record name | SORBIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21028 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SORBIC ACID | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | SORBIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1284 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
34344-66-6 | |
| Record name | Sorbic acid polymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34344-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID3021277 | |
| Record name | 2E,4E-Hexadienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Sorbic acid appears as white powder or crystals. Melting point 134.5 °C. Slightly acidic and astringent taste with a faint odor., Dry Powder; NKRA, Colourless needles or white free flowing powder, having a slight characteristic odour and showing no change in colour after heating for 90 minutes at 105 °C, Colorless or white solid; [HSDB] White crystalline solid; [MSDSonline], Solid, WHITE CRYSTALLINE POWDER., White, free-flowing powder | |
| Record name | SORBIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21028 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,4-Hexadienoic acid, (2E,4E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | SORBIC ACID | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Sorbic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7188 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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| Record name | (2E,4E)-2,4-Hexadienoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029581 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | SORBIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1284 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | (E,E)-2,4-Hexadienoic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1167/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
442 °F at 760 mmHg (decomposes) (NTP, 1992), 228 °C with decomposition. | |
| Record name | SORBIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21028 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SORBIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/590 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
260 °F (NTP, 1992), 127 °C (261 °F) - closed cup, 127 °C | |
| Record name | SORBIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21028 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SORBIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/590 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SORBIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1284 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), Slightly soluble in water, soluble in ethanol., In water, 1910 mg/L at 30 °C, In water, 1560 mg/L at 20 °C (OECD 105 Shake-Flask method), In water: 0.25% at 30 °C, 3.8% at 100 °C, In propylene glycol: 5.5% at 20 °C; in absolute ethanol or methanol: 12.90% at 20 °C; in 20% ethanol: 0.29%; in acetone: 9.2% at 20 °C; in glacial acetic acid: 11.5% at 20 °C; in benzene: 2.3%, in dioxane: 11.0% at 20 °C; in carbon tetrachloride: 1.3% at 20 °C; in cyclohexane: 0.28%; in glycerol: 0.31% at 20 °C; in isopropanol: 8.4%; in isopropyl ether: 2.7% at 20 °C; in methyl acetate: 6.1%; in toluene: 1.9% at 20 °C, For more Solubility (Complete) data for SORBIC ACID (6 total), please visit the HSDB record page., 1.91 mg/mL at 30 °C, Solubility in water, g/100ml at 30 °C: 0.25 (poor), Slightly soluble in water, soluble (in ethanol) | |
| Record name | SORBIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21028 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SORBIC ACID | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | SORBIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/590 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | (2E,4E)-2,4-Hexadienoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029581 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | SORBIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1284 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | (E,E)-2,4-Hexadienoic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1167/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.204 at 66 °F (NTP, 1992) - Denser than water; will sink, 1.204 g/cu cm at 19 °C, 1.2 g/cm³ | |
| Record name | SORBIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21028 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SORBIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/590 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SORBIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1284 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
3.87 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.87 (Air = 1), Relative vapor density (air = 1): 3.87 | |
| Record name | SORBIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21028 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SORBIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/590 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SORBIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1284 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
less than 0.01 mmHg at 68 °F ; 9.8 mmHg at 266 °F (NTP, 1992), 0.13 [mmHg], 3.08X10-4 mm Hg at 25 °C (OECD Guideline 104, Vapor Pressure), Vapor pressure, Pa at 20 °C: | |
| Record name | SORBIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21028 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sorbic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7188 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | SORBIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/590 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1284 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Colorless needles or white powder, Needles from water, Needles form dilute alcohol, White crystalline solid, White crystals or powder | |
CAS No. |
110-44-1, 22500-92-1 | |
| Record name | SORBIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21028 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sorbic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Sorbic acid [NF] | |
| Source | ChemIDplus | |
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| Record name | 2,4-Hexadienoic acid | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022500921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Hexadienoic acid, (2E,4E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2E,4E-Hexadienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexa-2,4-dienoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.427 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Sorbic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SORBIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Record name | SORBIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/590 | |
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| Record name | (2E,4E)-2,4-Hexadienoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029581 | |
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| Record name | SORBIC ACID | |
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| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1284 | |
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Melting Point |
274.1 °F (NTP, 1992), Between 133 °C and 135 °C, after vacuum drying for four hours in a sulphuric acid desiccator, 134.5 °C | |
| Record name | SORBIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21028 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | SORBIC ACID | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | SORBIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/590 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | (2E,4E)-2,4-Hexadienoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029581 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | SORBIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1284 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Mechanisms of Action of Sorbic Acid on Microbial Systems
Cellular and Molecular Antimicrobial Mechanisms of Sorbic Acid
The antimicrobial efficacy of this compound stems from a multifaceted attack on microbial cells, targeting fundamental structures and processes essential for their survival and proliferation. mdpi.com The primary mode of action involves its undissociated form, which is more prevalent at pH values below its pKa of 4.76. iastate.eduhomebrewtalk.comnih.gov This lipophilic, uncharged molecule readily passes through the microbial cell membrane. nih.gov Once inside the more alkaline cytoplasm, it dissociates, releasing protons and the sorbate (B1223678) anion, which then disrupt cellular homeostasis through various mechanisms. nih.gov These mechanisms include compromising the integrity and function of the cell membrane and inhibiting critical enzymatic and metabolic activities. mdpi.com
Interference with Cell Membrane Integrity and Function
This compound's interaction with the cell membrane is a critical initial step in its antimicrobial action. mdpi.com Its lipophilic nature allows it to embed within the lipid bilayer, leading to alterations in membrane structure and function. nih.govasm.org This disruption affects the membrane's role as a selective barrier, leading to a cascade of detrimental effects on the microbial cell. mdpi.comnih.gov
A key mechanism of this compound is its function as a classic protonophore or uncoupler. nih.gov The undissociated acid diffuses across the cell membrane into the cytosol, which typically has a higher pH. nih.gov Inside the cell, it releases a proton, causing a decrease in the internal pH (pHi). nih.gov This process acts as a shuttle, continually transporting protons into the cell, which dissipates the transmembrane proton gradient (ΔpH). nih.gov
This induced acidification and disruption of the proton gradient have severe consequences. The cell must expend significant energy, primarily through the activity of plasma membrane H+-ATPases, to pump excess protons out and maintain its internal pH homeostasis. nih.gov This increased ATP consumption diverts energy away from essential growth processes. nih.gov Research on Saccharomyces cerevisiae has shown that growth inhibition correlates with an increased intracellular ADP/ATP ratio, suggesting that the energetic cost of combating pH disruption is a major factor in its inhibitory action. nih.gov
Studies on Bacillus subtilis demonstrate that exposure to this compound leads to a sustained decrease in intracellular pH over time, from which the cell does not fully recover even as growth resumes at a slower rate. nih.gov This contrasts with some other weak acids, where the internal pH may stabilize. nih.gov
Table 1: Effect of this compound on Intracellular pH (pHi) of Bacillus subtilis Over Time
This interactive table is based on data indicating a continuous decrease in the internal pH of B. subtilis cultures stressed with this compound over a 6-hour period, as described in research. nih.gov
| Time (hours) | Control Culture (pHi) | This compound-Stressed Culture (pHi) |
| 0 | ~7.5 | ~7.4 |
| 2 | ~7.4 | ~7.2 |
| 4 | ~7.3 | ~7.0 |
| 6 | ~7.2 | ~6.8 |
The cell membrane's proton motive force (PMF), composed of both the pH gradient (ΔpH) and the electrical membrane potential (Δψ), is crucial for many cellular functions, including active transport of nutrients and ions. nih.gov By acting as a protonophore, this compound dissipates the ΔpH component of the PMF. nih.gov
Furthermore, research indicates that this compound is a more potent uncoupler of the membrane potential (Δψ) than other weak acids like acetic acid. nih.govnih.gov Studies with Bacillus subtilis have shown that this compound can severely reduce Δψ. nih.gov The collapse of the PMF inhibits nutrient uptake and other transport systems that are dependent on this energy source, effectively starving the cell of essential substrates required for metabolism and growth. mdpi.comcircadiancropsciences.com The inhibition of these transport systems is a direct consequence of the membrane-disrupting activities of this compound. mdpi.com
Table 2: Effect of this compound on Membrane Potential (Δψ) in Bacillus subtilis
This table presents data on the significant reduction of the electrical potential component of the proton motive force in B. subtilis upon exposure to this compound. nih.gov
| Compound | Concentration | Reduction in Membrane Potential (Δψ) |
| This compound | 3 mM | 64% |
| Acetic Acid | 25 mM | 17% |
| Acetic Acid | 80 mM | 45% |
Inhibition of Key Microbial Enzymes and Metabolic Pathways
Beyond its effects on the cell membrane, this compound and its dissociated anion can directly inhibit essential intracellular enzymes and metabolic pathways. mdpi.comiastate.edu This inhibition further cripples the cell's ability to produce energy and synthesize necessary components.
This compound has been shown to be a potent inhibitor of cellular respiration. nih.govasm.orgnih.gov Oxidative phosphorylation is the primary process by which aerobic organisms generate ATP, and it is intrinsically linked to the proton motive force across the mitochondrial or cell membrane. wikipedia.org As this compound dissipates the proton gradient and membrane potential, it uncouples the electron transport chain from ATP synthesis. nih.gov This uncoupling means that while the electron transport chain may still function, the energy released is not efficiently captured for ATP production, leading to a significant drop in the cell's energy supply. nih.govasm.org
Research has demonstrated that this compound reduces oxidative phosphorylation in particles from Escherichia coli by approximately 30%. nih.gov Studies on various yeast species have confirmed that respiration is more sensitive to inhibition by this compound than fermentation, explaining why highly fermentative yeasts are often more resistant to its effects. nih.govasm.orgnih.gov This targeted inhibition of respiration is linked to this compound's lipophilic nature, allowing it to localize in membranes where the respiratory complexes are located. asm.orgnih.gov This can lead to the production of reactive oxygen species (ROS) and damage to mitochondria. nih.govresearchgate.net
This compound is known to inhibit a wide range of specific enzymes, many of which are critical to central metabolism. mdpi.comiastate.edu A significant portion of these are sulfhydryl-containing enzymes, with which this compound is believed to react via a thiol addition mechanism. nih.gov This reaction inactivates the enzymes, blocking their respective metabolic pathways. nih.gov
Enzymes involved in carbohydrate metabolism and the citric acid cycle are particularly affected. iastate.edu For instance, this compound inhibits the oxidative assimilation of various substrates, including glucose, acetate, succinate (B1194679), and fumarate (B1241708) in microorganisms like Escherichia coli and Saccharomyces cerevisiae. nih.gov
Table 3: Microbial Enzymes Inhibited by this compound
This table compiles various enzymes identified in research as being inhibited by this compound, highlighting its broad impact on cellular metabolism. mdpi.comiastate.edunih.gov
| Metabolic Pathway | Inhibited Enzyme |
| Carbohydrate Metabolism | Enolase mdpi.comiastate.edu |
| Lactate (B86563) Dehydrogenase iastate.edu | |
| Alcohol Dehydrogenase mdpi.com | |
| Citric Acid Cycle | Fumarase mdpi.comiastate.edunih.gov |
| Succinate Dehydrogenase mdpi.comiastate.edunih.gov | |
| Malate (B86768) Dehydrogenase mdpi.comiastate.edu | |
| Isocitrate Dehydrogenase iastate.edu | |
| α-Ketoglutarate Dehydrogenase mdpi.comiastate.edu | |
| Amino Acid Metabolism | Aspartase mdpi.comnih.gov |
| Other | Catalase mdpi.comiastate.edu |
| Peroxidase iastate.edu | |
| Ficin mdpi.com |
Influence on Microbial Life Cycle Stages
This compound exerts significant control over the life cycle of various microorganisms by targeting critical transitional phases, particularly the germination of spores and subsequent cell proliferation.
This compound is an effective inhibitor of both spore germination and the subsequent outgrowth of vegetative cells, particularly in spore-forming bacteria such as Clostridium botulinum and Bacillus cereus. oup.comnih.gov Research indicates that the acid does not necessarily act through competitive inhibition at nutrient receptor sites. asm.org Instead, it appears to block the process after the germinant has already bound to the spore. oup.comasm.org The proposed mechanism involves an interruption of the signal transduction pathway that initiates germination. asm.org
In Bacillus cereus, for example, undissociated this compound at concentrations of 3.0 mM can completely block amino acid- and inosine-induced germination, causing spores to remain dormant and refractile. nih.govasm.org This inhibition is reversible. asm.org The inhibitory effect is specific to the germinant receptor-mediated pathway, as germination triggered by non-receptor methods like high pressure or exposure to Ca-dipicolinic acid can bypass this blockage. asm.org
The effectiveness of inhibition is highly dependent on pH and the specific microbial strain. For instance, at a pH of 6.5, undissociated this compound was found to completely inhibit the germination of some Clostridium botulinum strains, whereas at a lower pH of 5.5, it had no effect on the germination of other strains but did inhibit their subsequent outgrowth. oup.com This highlights that even if germination is successful, this compound can still prevent the development of vegetative cells. oup.com
This compound can halt the microbial life cycle by preventing cell division. In spore-forming bacteria like Bacillus species, this compound can prevent vegetative cells that have emerged from spores from dividing. circadiancropsciences.com At higher concentrations, it can even restrict the shedding of the spore wall, a critical step preceding cell proliferation. circadiancropsciences.com This action effectively traps the microorganism in a static state, unable to multiply and cause spoilage.
Differential Susceptibility and Resistance Mechanisms in Microorganisms
The antimicrobial activity of this compound is not uniform across all microorganisms; there is a distinct variation in susceptibility among different groups and species. iastate.edunih.gov
Sensitivity of Molds and Yeasts to this compound
This compound is primarily and most effectively used against molds and yeasts. iastate.eduhomebrewtalk.comresearchgate.net It has been shown to suppress the growth of a wide range of common spoilage molds. iastate.edu While highly effective against many yeast species, certain types, particularly those associated with spoilage in acidic, high-sugar environments, exhibit notable resistance. nih.govmaxxperformance.com
Table 1: Examples of Molds and Yeasts Inhibited by this compound
| Microbial Group | Genera Inhibited by this compound |
|---|---|
| Molds | Alternaria, Botrytis, Cladosporium, Fusarium, Mucor, Penicillium, Rhizopus, Trichoderma iastate.edu |
| Yeasts | Brettanomyces, Candida, Hansenula, Pichia, Saccharomyces, Torulaspora, Zygosaccharomyces iastate.edu |
Bacterial Responses and Varied Efficacy
The efficacy of this compound against bacteria is more selective and generally less comprehensive than its action against fungi. iastate.eduhomebrewtalk.com While it can inhibit the oxidative assimilation of substrates in bacteria like Escherichia coli and Pseudomonas aeruginosa, some bacterial species are resistant to the levels of sorbate typically used in food preservation. circadiancropsciences.comnih.gov Certain lactic acid bacteria, for example, are not only uninhibited but can also metabolize this compound, potentially producing off-flavors. iastate.edu Similarly, some strains of Staphylococcus and Streptococcus show resistance. circadiancropsciences.com
This compound's effect on bacteria is also influenced by other environmental factors. Studies on Bacillus subtilis show that while this compound reduces the growth rate and lowers the internal pH, it acts as a more potent uncoupler of the membrane potential than other weak acids like acetic acid, which may contribute to its greater effectiveness where it is active. nih.govasm.org
Role of Fermentation in Yeast Resistance to this compound
A key factor in the resistance of certain yeasts to this compound is their metabolic strategy, specifically their reliance on fermentation versus respiration. nih.govnih.govresearchgate.net Research has demonstrated that this compound's primary target within the yeast cell is the process of mitochondrial respiration. nih.govasm.org This explains why yeasts that are highly fermentative often exhibit greater resistance to this compound. nih.govresearchgate.net
Spoilage yeasts like Zygosaccharomyces bailii and Saccharomyces cerevisiae are more inhibited by this compound when they are forced to respire (e.g., using glycerol (B35011) as a carbon source) than when they are actively fermenting (e.g., using glucose). researchgate.netasm.org In contrast, respiration-only species, such as Rhodotorula glutinis, are sensitive to this compound regardless of the carbon source. asm.org
The mechanism behind this involves this compound's impact on mitochondria, leading to the production of reactive oxygen species and defects in iron-sulfur clusters, which are critical for respiration. nih.govasm.org By relying on fermentation for energy, resistant yeasts can bypass the cellular machinery that this compound targets most effectively. nih.gov This insight is crucial, as it rationalizes why the most problematic spoilage yeasts in preserved foods are typically strong fermenters. nih.govasm.org A study across 191 yeast species found a significant positive correlation between the level of fermentation and resistance to this compound. nih.govnih.gov
Table 2: this compound Resistance and Metabolism in Yeast
| Yeast Characteristic | Relationship to this compound | Research Finding |
|---|---|---|
| Primary Target | Respiration | This compound is more inhibitory to yeasts during respiration than during fermentation. researchgate.netasm.org |
| Resistance Mechanism | Fermentation | The ability to generate energy via fermentation allows yeasts to bypass the inhibitory effects on respiration. nih.govnih.gov |
| Spoilage Organisms | Highly Fermentative | Yeasts that cause spoilage in this compound-preserved foods tend to be highly fermentative. nih.govasm.org |
| Metabolic Impact | Mitochondrial Defects | this compound causes the production of reactive oxygen species and defects in mitochondrial components. nih.govasm.org |
Adaptive Responses and Tolerance Development
Microorganisms have developed various adaptive strategies to tolerate the stress induced by this compound. The resistance of certain spoilage yeasts, for instance, is linked to their metabolic pathways. Research indicates that this compound primarily targets the process of respiration in yeasts, making fermentative yeasts more resistant nih.gov. Species that can rely on fermentation for energy are less affected than those dependent on respiration, which helps explain why highly fermentative yeasts like Zygosaccharomyces bailii are common in spoilage incidents of this compound-preserved foods nih.gov. The inhibition of respiration is thought to be caused by the generation of reactive oxygen species (ROS) by the membrane-localized weak acid nih.gov.
In addition to metabolic preferences, specific molecular and genetic responses contribute to tolerance. In the yeast Candida glabrata, this compound stress activates the High Osmolarity Glycerol (HOG) MAP kinase pathway nih.gov. This activation leads to the phosphorylation of the CgHog1 kinase, which is necessary for weak acid stress resistance nih.gov. The PDR12 gene, which is strongly induced by weak acid stress in both C. glabrata and Saccharomyces cerevisiae, requires CgHog1 for its full expression in C. glabrata nih.gov.
Further studies on Saccharomyces cerevisiae strains that evolved tolerance to acidic and high-temperature conditions revealed mutations in genes related to H+ and glycerol transport, transcriptional regulation of stress responses, and glucose signaling pathways researchgate.net. These evolved strains demonstrate an adjusted intracellular pH through enhanced H+ and acetic acid transport and modified stress responses, indicating a multifaceted adaptive strategy researchgate.net. Some molds and bacteria are also capable of degrading sorbate, further contributing to their resistance nih.gov. The existence of microbial strains resistant to this compound is a known challenge in food preservation nih.govresearchgate.net.
Factors Influencing this compound's Antimicrobial Efficacy in Academic Models
The effectiveness of this compound as an antimicrobial agent is not absolute but is significantly influenced by several environmental factors nih.govresearchgate.net. These include the chemical and physical properties of the medium in which it is applied.
Impact of pH on this compound Dissociation and Activity
The antimicrobial activity of this compound is critically dependent on the pH of the environment nih.govekb.eg. Its efficacy is greatest in its undissociated form, as this lipophilic state allows it to diffuse across the microbial plasma membrane nih.govresearchgate.net. Once inside the more alkaline cytoplasm, the acid dissociates, releasing protons and acidifying the cell's interior, which disrupts metabolic functions nih.gov.
The pKa of this compound is 4.75, the pH at which 50% of the acid is in its undissociated form researchgate.netiastate.edu. As the pH of the medium decreases below this value, the proportion of undissociated this compound increases, leading to enhanced antimicrobial action ekb.egiastate.edu. Conversely, at pH levels above 6, more than 50% of the growth inhibition is attributed to the dissociated form of the acid, although the undissociated form is 10 to 600 times more potent nih.govoup.com. Consequently, this compound is most effective in acidic foods and beverages researchgate.net.
Below is a data table illustrating the relationship between pH and the percentage of undissociated this compound.
Table 1: Effect of pH on this compound Dissociation This table shows the percentage of this compound that is in its active, undissociated form at various pH levels. Data sourced from reference iastate.edu.
| pH | % Undissociated Acid |
|---|---|
| 3.00 | 98.3 |
| 3.70 | 93.0 |
| 4.00 | 86.0 |
| 4.40 | 70.0 |
| 4.75 | 50.0 |
| 5.00 | 37.0 |
| 5.80 | 7.0 |
| 6.00 | 6.0 |
| 7.00 | 0.6 |
Temperature Effects on Antimicrobial Action
Temperature is another crucial factor that modulates the efficacy of this compound nih.gov. The solubility of this compound in water is relatively low but increases significantly with rising temperature iastate.edu. This is an important consideration, as the preservative must be dissolved to be active.
Table 2: Solubility of this compound in Water at Different Temperatures This table demonstrates how the solubility of this compound in water increases as temperature rises. Data sourced from reference iastate.edu.
| Temperature | Solubility (g/100 ml) |
|---|---|
| 0°C (32°F) | 0.14 |
| 20°C (68°F) | 0.16 |
| 50°C (122°F) | 0.55 |
| 100°C (212°F) | 4.00 |
Beyond solubility, temperature can have a synergistic effect with this compound on microbial inhibition. Studies on Bacillus subtilis spores have shown that combining a mild heat treatment (85°C for 10 minutes) with this compound has a greater inhibitory effect on spore outgrowth than either stressor alone researchgate.net. Heat treatment primarily affects the germination process, while this compound affects the subsequent outgrowth and generation time researchgate.net. Microcalorimetric studies on Staphylococcus aureus also show that this compound's effect on cellular metabolism is concentration-dependent and influenced by temperature nih.gov. However, processing at high temperatures (e.g., 2 hours at 85°C) has been shown to result in no significant losses of this compound researchgate.net.
Influence of Other Environmental Stressors
The antimicrobial action of this compound can be enhanced or diminished by the presence of other environmental stressors nih.gov. The presence of other solutes, such as sugar and ethanol (B145695), affects this compound's efficacy. Its solubility decreases in the presence of sugar iastate.edu. Conversely, in wine, a higher alcohol content means that lower levels of this compound are needed for effective yeast control iastate.edu.
Metabolism and Biotransformation of Sorbic Acid in Biological Systems
Mammalian Metabolism of Sorbic Acid
In mammals, this compound is metabolized primarily in the liver. Research indicates that its metabolism closely mirrors that of endogenous medium-chain fatty acids.
This compound is metabolized through the β-oxidation pathway, a major catabolic process for fatty acids. wikipedia.org This process involves the sequential cleavage of two-carbon units from the fatty acid chain, producing acetyl-CoA. This mirrors the breakdown of naturally occurring fatty acids in the body. Ultimately, this compound can be completely oxidized to carbon dioxide and water. researchgate.net
This compound has been shown to deregulate the synthesis of new fatty acids (de novo lipogenesis) and their uptake from the bloodstream into liver cells (fatty acid internalization). nih.govresearchgate.net Studies have found that this compound decreases the expression of key proteins involved in these processes. researchgate.netnycu.edu.twnih.gov These proteins include sterol regulatory element-binding proteins (SREBPs), acetyl-CoA carboxylase (ACC), and fatty acid synthase (FAS), which are crucial for de novo lipogenesis. nih.govnycu.edu.twnih.gov Additionally, the expression of liver fatty acid-binding protein (L-FABP) and CD36, key transporters for fatty acid uptake into hepatocytes, was also downregulated. researchgate.netnih.gov In contrast, the expression of diacylglycerol O-acyltransferase 2 (DGAT2), an enzyme critical for triglyceride synthesis, was increased. researchgate.netnih.govnycu.edu.tw
The transport of triglycerides from the liver to other tissues is mediated by very low-density lipoproteins (VLDL). This compound has been found to impair the secretion of VLDL from the liver. nih.govresearchgate.net This is evidenced by the decreased expression of apolipoprotein E (ApoE), a key regulator for VLDL secretion. researchgate.netnih.govnycu.edu.tw The reduced VLDL secretion contributes to the accumulation of triglycerides within the liver.
This compound also affects the catabolic pathways responsible for breaking down lipids. It has been shown to downregulate the expression of proteins involved in both autophagy and β-oxidation, the two primary metabolic routes for lipid degradation in the liver. researchgate.netnih.govresearchgate.net Key autophagy-related proteins whose expression is decreased include LC3, beclin-1, ATG5, and ATG7. researchgate.netnih.govnycu.edu.tw
Similarly, proteins central to the β-oxidation of fatty acids are also downregulated by this compound. These include acyl-CoA synthetase long-chain family member 1 (ACSL1) and carnitine palmitoyltransferase Iα (CPT1α), as well as key regulatory factors like peroxisome proliferator-activated receptor α (PPARα), PPARγ, and PPARγ coactivator-1 (PGC-1α). researchgate.netnih.govnycu.edu.tw This combined downregulation of lipid breakdown pathways further contributes to hepatic lipid accumulation. nih.gov
Table 1: Effect of this compound on Key Proteins in Hepatic Lipid Metabolism
This table summarizes the observed changes in the expression of proteins involved in various liver metabolic pathways upon this compound treatment, based on available research findings.
| Metabolic Pathway | Key Protein | Effect of this compound | Implication |
|---|---|---|---|
| De Novo Lipogenesis | Acetyl-CoA carboxylase (ACC) | Decreased | Reduced synthesis of new fatty acids |
| De Novo Lipogenesis | Fatty acid synthase (FAS) | Decreased | Reduced synthesis of new fatty acids |
| Fatty Acid Internalization | CD36 | Decreased | Reduced uptake of fatty acids into liver cells |
| Fatty Acid Internalization | Liver fatty acid-binding protein (L-FABP) | Decreased | Reduced uptake of fatty acids into liver cells |
| Triglyceride Synthesis | Diacylglycerol O-acyltransferase 2 (DGAT2) | Increased | Enhanced synthesis of triglycerides |
| VLDL Secretion | Apolipoprotein E (ApoE) | Decreased | Impaired secretion of triglycerides from the liver |
| Autophagy | Beclin-1, ATG5, ATG7, LC3 | Decreased | Reduced breakdown of cellular components, including lipids |
| Beta-Oxidation | CPT1α, ACSL1, PPARα | Decreased | Reduced breakdown of fatty acids for energy |
Hepatic Lipid Metabolism and this compound Interaction
Microbial Metabolism of this compound
Various microorganisms possess the ability to metabolize this compound, which can limit its effectiveness as a preservative. iastate.edu This is particularly true in environments with high microbial loads. iastate.edu The metabolic pathways vary among different microbial species.
Certain molds, such as species of Penicillium, and yeasts like Saccharomyces cerevisiae, can detoxify this compound by decarboxylating it to produce 1,3-pentadiene (B166810). nih.gov This volatile compound is responsible for a characteristic off-odor. The gene responsible for this decarboxylation in S. cerevisiae has been identified as PAD1. nih.gov
Lactic acid bacteria can also metabolize this compound, leading to the production of off-flavored compounds. iastate.edu The antimicrobial action of this compound involves the inhibition of various microbial enzymes, including those in carbohydrate metabolism (e.g., enolase, lactate (B86563) dehydrogenase) and the citric acid cycle (e.g., malate (B86768) dehydrogenase, succinate (B1194679) dehydrogenase). iastate.edu However, some microbes have developed resistance and can degrade the compound. nih.gov The degradation can occur through oxidative reactions or direct microbial action, and the rate is influenced by factors like pH and the presence of other substances. researchgate.net
Fungal Biotransformation Pathways
Fungi have developed various metabolic strategies to detoxify this compound, a common food preservative. These biotransformation pathways are diverse and species-dependent, leading to a range of metabolic end products. The primary fungal detoxification reactions include reduction, decarboxylation, and esterification. nih.gov
One of the most well-documented pathways is the reduction of this compound. Numerous species within the genus Mucor are capable of metabolizing this compound into trans-4-hexenol (4-HEL). tandfonline.comtandfonline.com This transformation is a two-step reduction process that proceeds via the intermediate compound, sorbic alcohol (trans-2,trans-4-hexadienol, SAL). tandfonline.com This metabolic route is not exclusive to a single species; studies have shown that all tested species of Mucor can convert this compound to trans-4-hexenol. tandfonline.comtandfonline.com The process is dependent on the presence of glucose. tandfonline.comtandfonline.com In addition to reduction, some fungi like Geotrichum spp. can convert a portion of this compound into ethyl sorbate (B1223678) and trans-4-hexenoic acid. tandfonline.com The production of these compounds can lead to noticeable changes in aroma, with Mucor species generating a grassy odor and Geotrichum species producing a fruity, apple-like scent. tandfonline.com
Another significant biotransformation pathway is decarboxylation. Certain species of Penicillium can detoxify sorbates by decarboxylating them to produce trans-1,3-pentadiene. nih.govwikipedia.org This volatile compound is known for its characteristic kerosene (B1165875) or petroleum-like odor. wikipedia.org In Aspergillus niger, the enzymes cinnamic acid decarboxylase (CdcA) and flavin prenyltransferase (PadA) work together to catalyze the non-oxidative decarboxylation of this compound into 1,3-pentadiene. frontiersin.org
While many fungi can metabolize this compound, the specific pathways and end products vary significantly among different genera and even species. For instance, while seven tested Penicillium species could produce 1,3-pentadiene, P. bilaii, P. fellutanum, and P. glabrum did not exhibit this capability. nih.gov Early research also suggested that some microorganisms can completely decompose this compound to carbon dioxide and water, likely through a β-oxidation pathway. nih.gov
The table below summarizes key fungal biotransformation pathways for this compound.
Fungal Species and their this compound Transformation Products
| Fungal Genus/Species | Transformation Pathway | Key Metabolite(s) | Reference(s) |
|---|---|---|---|
| Mucor spp. | Reduction | trans-4-hexenol, Sorbic alcohol | tandfonline.com, tandfonline.com |
| Geotrichum spp. | Esterification / Reduction | Ethyl sorbate, trans-4-hexenoic acid | tandfonline.com |
| Penicillium spp. | Decarboxylation | trans-1,3-pentadiene | nih.gov, wikipedia.org |
| Aspergillus niger | Decarboxylation | 1,3-pentadiene | frontiersin.org |
Enzymatic Reduction of this compound
The biotransformation of this compound is an enzyme-catalyzed process involving specific reductases and other enzymes. The reduction of this compound to trans-4-hexenol by Mucor species involves distinct enzymatic steps. tandfonline.com
Studies using resting cells of Mucor sp. A-73 revealed that the reduction of this compound to sorbic alcohol (SAL) is catalyzed by an inducible enzymatic system, meaning the presence of this compound stimulates the production of the necessary enzymes. tandfonline.comtandfonline.com The subsequent reduction of sorbic alcohol to trans-4-hexenol is carried out by a constitutive enzyme, which is always present in the cell. tandfonline.comtandfonline.com
Further clarification of the enzymatic pathway was achieved using a cell-free system from Mucor griseo-cyanus. tandfonline.com This research confirmed that sorbaldehyde and sorbic alcohol are key intermediates in the conversion of this compound to trans-4-hexenol. tandfonline.com The initial reduction of the carboxyl group of this compound is an energy-dependent step, requiring ATP and MgCl₂. tandfonline.com This step is highly specific for the cofactor NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate), which cannot be substituted by NADH (Nicotinamide adenine dinucleotide). tandfonline.com
During the reduction process, a previously unidentified intermediate, trans-4-hexenal (4-HEAL), was detected during the conversion of sorbic alcohol to trans-4-hexenol. tandfonline.com Enzyme fractionation experiments using DEAE cellulose (B213188) chromatography separated different enzyme activities based on their cofactor specificity. tandfonline.com These fractions demonstrated a functional differentiation in the reduction pathway:
One enzyme fraction (DEAE-I) preferentially used NADH to reduce sorbaldehyde to sorbic alcohol. tandfonline.com
Another fraction (DEAE-III) also reduced sorbaldehyde to sorbic alcohol but showed a preference for NADPH. tandfonline.com
A third fraction (DEAE-II) was highly specific for NADPH and catalyzed the reduction of sorbaldehyde to trans-4-hexenol. tandfonline.com
In addition to reductases, other enzymes are involved in different this compound transformations. The decarboxylation of this compound to 1,3-pentadiene in Aspergillus niger is catalyzed by cinnamic acid decarboxylase (CdcA) and the flavin prenyltransferase (PadA). frontiersin.org this compound is also known to inhibit various enzymes within microbial cells, particularly sulfhydryl-containing enzymes such as fumarase, aspartase, and succinic dehydrogenase, which are crucial for cellular metabolism. researchgate.netiastate.edu
The table below provides a detailed overview of the enzymes involved in this compound metabolism.
Enzymes in this compound Metabolism
| Enzyme/System | Source Organism | Reaction Catalyzed | Cofactors/Requirements | Reference(s) |
|---|---|---|---|---|
| Inducible Enzymic System | Mucor sp. A-73 | This compound → Sorbic alcohol | Glucose | tandfonline.com, tandfonline.com |
| Constitutive Enzyme | Mucor sp. A-73 | Sorbic alcohol → trans-4-hexenol | - | tandfonline.com, tandfonline.com |
| Carboxyl Group Reducing System | Mucor griseo-cyanus | This compound → Sorbaldehyde | ATP, MgCl₂, NADPH | tandfonline.com |
| DEAE-I Fraction | Mucor griseo-cyanus | Sorbaldehyde → Sorbic alcohol | NADH (preferred) | tandfonline.com |
| DEAE-II Fraction | Mucor griseo-cyanus | Sorbaldehyde → trans-4-hexenol | NADPH | tandfonline.com |
| DEAE-III Fraction | Mucor griseo-cyanus | Sorbaldehyde → Sorbic alcohol | NADPH (preferred) | tandfonline.com |
Toxicological Research and Safety Assessment of Sorbic Acid
In Vitro and In Vivo Toxicology Studies
Comprehensive toxicological testing, including acute, short-term, and chronic toxicity and carcinogenicity studies, has been conducted on sorbic acid and its salts. tandfonline.comnih.govtandfonline.com These evaluations also encompass two-generation reproduction and teratogenicity studies. tandfonline.comnih.govtandfonline.com The collective results from this extensive battery of tests indicate a very low level of mammalian toxicity. tandfonline.comnih.govtandfonline.com This low toxicity is largely attributed to the fact that this compound is metabolized rapidly through pathways similar to those of other fatty acids. tandfonline.comnih.govtandfonline.comsemanticscholar.org
Acute and Sub-Chronic Toxicity Assessments
Acute oral toxicity studies in rats and mice have demonstrated that this compound is practically nontoxic. researchgate.netdntb.gov.ua The lethal dose (LD50) for rats has been reported to be between 7.36 g/kg and 10 g/kg of body weight. wikipedia.orgriccachemical.com
| Acute Oral Toxicity of this compound in Rodents | |
| Species | LD50 (g/kg body weight) |
| Rat | 7.36 - 10 |
| Mouse | Practically nontoxic |
Sub-chronic toxicity studies have also been conducted. In one such study, rats were fed diets containing up to 10% this compound for 90 days. The primary observation was a slight increase in liver and kidney weights at the highest dose, though these changes were not accompanied by any functional or pathological consequences. tandfonline.com
Chronic Toxicity and Carcinogenicity Research
Long-term studies on this compound have consistently shown a lack of carcinogenic activity. tandfonline.comnih.govtandfonline.comresearchgate.net At least four long-term studies in rats have been performed, with dietary levels of this compound as high as 10%. tandfonline.com Even at these high concentrations over extended periods, no carcinogenic effects were observed. tandfonline.comresearchgate.netdntb.gov.ua For instance, a study where rats were fed diets with up to 10% this compound for their entire lifespan did not reveal any increase in tumor incidence. researchgate.net Similarly, studies in mice fed dietary levels of up to 10% this compound for 80 weeks also showed no carcinogenic effects. theic2.org
| Chronic Toxicity and Carcinogenicity Studies of this compound | |||
| Species | Duration | Dietary Concentration | Key Findings |
| Rat | Lifespan | Up to 10% | No carcinogenic effect |
| Rat | 2 years | Up to 10% | No carcinogenic effect |
| Mouse | 80 weeks | Up to 10% | No carcinogenic effect |
Reproduction and Teratogenicity Studies
The effects of this compound on reproduction and development have been investigated in multi-generational studies. In a two-generation reproductive toxicity study in rats, this compound was administered at various doses. nih.gov While some effects were noted in pups at higher doses, such as a decrease in anogenital distance in male F2 pups, no adverse effects on fertility or reproductive organs were observed. tandfonline.comnih.gov A four-generation study in mice also reported no adverse effects on reproductive function or post-natal development. tandfonline.com
Teratogenicity studies in pregnant mice and rats administered potassium sorbate (B1223678) have not revealed any teratogenic effects. researchgate.netdntb.gov.ua A developmental toxicity study in rabbits also established a No Observed Adverse Effect Level (NOAEL) for both maternal and fetal toxicity. nih.gov
Genotoxicity and Mutagenicity Investigations
This compound has been extensively evaluated for its potential to cause genetic damage, with the majority of studies indicating a lack of genotoxic or mutagenic activity. tandfonline.comnih.govtandfonline.com
In Vitro and In Vivo Mutagenicity Tests
This compound has been subjected to a variety of in vitro and in vivo mutagenicity tests, with results being both positive and negative. researchgate.netdntb.gov.ua It was found to be non-mutagenic in the Ames test, which uses several strains of Salmonella typhimurium, at concentrations up to 10 mg/plate. tandfonline.com However, some studies have shown that sodium sorbate can induce gene mutations in cultured Chinese hamster V79 cells. nih.gov
In vivo studies have generally shown a lack of mutagenic potential. Oral administration of high doses of this compound to mice did not induce the formation of micronuclei in bone marrow cells. nih.gov
| Selected Mutagenicity Studies of this compound and its Salts | |||
| Test System | Compound | Concentration/Dose | Result |
| Ames test (S. typhimurium) | This compound | Up to 10 mg/plate | Negative |
| Gene Mutation (Chinese hamster V79 cells) | Sodium Sorbate | Dose-dependent | Positive |
| Micronucleus Test (Mouse bone marrow) | This compound | Up to 5000 mg/kg | Negative |
Clastogenic Effects and Sister Chromatid Exchanges
Investigations into the clastogenic potential of this compound (the ability to cause breaks in chromosomes) have yielded mixed results. In vitro, this compound was negative in a chromosomal aberration test using a Chinese hamster fibroblast cell line at a concentration of 1 mg/ml. tandfonline.com However, other studies have shown that sodium sorbate can cause a significant induction of chromosome aberrations in cultured Chinese hamster V79 cells. nih.gov this compound and potassium sorbate also induced chromosomal aberrations, but only at the highest tested doses. nih.gov
Interaction with Nitrite and Potential Mutagenic Product Formation
This compound, a widely used food preservative, can react with nitrites under certain conditions, leading to the formation of potentially mutagenic products. This reaction is of toxicological significance, particularly in environments mimicking gastric conditions. Research has shown that when this compound and sodium nitrite coexist, especially at an acidic pH of 3.5–4.2, several mutagenic compounds can be formed. nih.gov
Key products identified from this reaction include ethylnitrolic acid (ENA) and 1,4-dinitro-2-methylpyrrole (NMP). nih.govnih.govresearchgate.net These compounds have been demonstrated to be potent alkylating agents capable of damaging DNA. nih.gov The formation of these mutagens is a concern because this compound is a common additive in food, and nitrites can be present either as an additive or naturally. tandfonline.com The primary structural feature of this compound that is essential for this mutagen formation is its conjugated dienoic carbonyl structure. tandfonline.com
Kinetic studies have been performed to understand the stability and decomposition of these reaction products. For instance, the decomposition of NMP and ENA has been analyzed across various pH ranges. The rate of decomposition is a critical factor in their potential mutagenicity, as their ability to act as alkylating agents depends on their stability. While some studies have demonstrated the mutagenic potential of these specific reaction products, other research analyzing different derivatives formed from the reaction of this compound with various amines under food processing conditions found no mutagenic or genotoxic activity in the Ames test or with HeLa cells. acs.orgnih.gov
The presence of other substances can influence the reaction between this compound and nitrite. Notably, ascorbate (vitamin C) has been shown to block the formation of these mutagenic compounds at low pH. nih.gov However, at a near-neutral pH, even an eightfold molar excess of ascorbate is less effective at inactivating 1,4-dinitro-2-methylpyrrole, highlighting the complexity of these interactions within different food matrices and physiological environments. nih.gov
Table 1: Products of this compound-Nitrite Interaction
| Product Name | Chemical Class | Noted Biological Activity | Formation Conditions |
|---|---|---|---|
| Ethylnitrolic acid (ENA) | Nitro compound | Mutagenic, Genotoxic, Alkylating agent nih.govresearchgate.net | Reaction of this compound and nitrite at acidic pH (3.5-4.2) nih.gov |
| 1,4-dinitro-2-methylpyrrole (NMP) | Dinitropyrrole | Mutagenic, Genotoxic, Alkylating agent nih.govresearchgate.netresearchgate.net | Reaction of this compound and nitrite at acidic pH (3.5-4.2) nih.gov |
| 5-nitro-2,4-hexadienoic acid methyl ester | Nitro compound | Mutagenic tandfonline.com | Reaction of this compound methyl ester and sodium nitrite tandfonline.com |
Hypersensitivity and Idiosyncratic Reactions
While generally considered safe, this compound and its salts can elicit hypersensitivity and idiosyncratic reactions in a subset of individuals. healthline.com These reactions are primarily dermatological and are often associated with direct contact through cosmetics, personal care products, and topical pharmaceuticals. nih.govcutaneousallergy.org
The most commonly reported reaction is allergic contact dermatitis. nih.govresearchgate.net Symptoms can include itching, redness, and irritation at the site of contact. cutaneousallergy.orgskinsafeproducts.com Although considered a rare skin sensitizer, sensitization to this compound may be underestimated. nih.gov Patch testing is used to diagnose contact allergy, and it has been suggested that specific vehicles (ethanol for this compound, petrolatum for potassium sorbate) may be required for accurate diagnosis. nih.gov Individuals can become sensitized through the use of topical creams, and subsequent oral intake of foods containing this compound may lead to generalized eczema, a condition known as systemic contact dermatitis. researchgate.net
Non-immunological reactions, such as contact urticaria (hives), have also been observed, particularly in children, following skin contact with foods containing this compound, such as salad dressing. fedup.com.au Other reported symptoms from direct contact include a burning sensation. skinsafeproducts.com Ingesting this compound is unlikely to cause significant issues for most people, but it could potentially trigger a flare-up of eczema or itchy skin in sensitized individuals. cutaneousallergy.orgcutaneousallergy.org
Idiosyncratic reactions are adverse responses that occur through unknown mechanisms. unl.edu Sorbates have been anecdotally associated with a range of food intolerance symptoms, including irritable bowel issues and children's behavioral problems, though the cause-and-effect relationship is not well-established in the scientific literature. fedup.com.au People with pre-existing skin conditions like eczema may be more susceptible to irritation from cosmetics containing this compound. healthline.com
Table 2: Reported Hypersensitivity and Idiosyncratic Reactions to this compound
| Reaction Type | Common Manifestations | Associated Products |
|---|---|---|
| Allergic Contact Dermatitis | Itchy skin, redness, eczema researchgate.netcutaneousallergy.org | Topical creams (pharmaceutical and cosmetic), personal care products nih.govcutaneousallergy.org |
| Systemic Contact Dermatitis | Generalized eczema researchgate.net | Oral intake of foods containing sorbates in previously sensitized individuals researchgate.net |
| Contact Urticaria (non-allergic) | Hives, raised red rashes upon contact fedup.com.au | Foods (e.g., salad dressing), cosmetics fedup.com.au |
| Irritation/Intolerance | Burning sensation, nasal/eye irritation, flare of eczema skinsafeproducts.comfedup.com.au | Cosmetics, foods, nasal drops, contact lens solutions healthline.comfedup.com.au |
Regulatory Science and Acceptable Daily Intake (ADI) Considerations
The safety of this compound as a food additive has been evaluated by numerous international regulatory bodies. In the United States, the Food and Drug Administration (FDA) classifies this compound as Generally Recognized As Safe (GRAS) for its intended use in food, based on a review of scientific data. cosmeticsinfo.orgecfr.gov
The Joint FAO/WHO Expert Committee on Food Additives (JECFA) established a group Acceptable Daily Intake (ADI) of 0-25 mg/kg of body weight per day. cosmeticsinfo.orgwho.int This ADI applies to the sum of this compound and its calcium, potassium, and sodium salts, expressed as this compound. who.int
The European Food Safety Authority (EFSA) has conducted more recent re-evaluations of this compound and its salts. In 2015, after reviewing reproductive and developmental toxicity data, the EFSA panel revised the previous ADI set in 1996. europa.eu Citing the need for more data, they established a temporary group ADI of 3 mg/kg body weight per day for this compound (E 200) and potassium sorbate (E 202). europa.eupagb.co.uk Calcium sorbate was excluded from this group ADI due to a lack of genotoxicity data. europa.eupagb.co.uk
Following the submission of an extended one-generation reproductive toxicity study (EOGRTS), EFSA's Panel on Food Additives and Flavourings (FAF) re-evaluated the temporary ADI. europa.eunih.gov In 2019, based on the results of this new study, the panel established a new group ADI of 11 mg/kg body weight per day for this compound and potassium sorbate. europa.euagrinfo.eunutfruit.org This decision was based on a lower confidence limit of the benchmark dose (BMDL) of 1,110 mg/kg bw/day, to which a default uncertainty factor of 100 was applied. europa.eunih.gov
Table 3: Regulatory Limits and Designations for this compound
| Regulatory Body | Designation | Acceptable Daily Intake (ADI) | Notes |
|---|---|---|---|
| U.S. Food and Drug Administration (FDA) | Generally Recognized As Safe (GRAS) cosmeticsinfo.orgecfr.gov | Not specified; used in accordance with good manufacturing practice ecfr.gov | Applies to use as a chemical preservative in food. |
| Joint FAO/WHO Expert Committee on Food Additives (JECFA) | Food Additive who.int | 0-25 mg/kg bw/day cosmeticsinfo.orgwho.int | Group ADI for this compound and its calcium, potassium, and sodium salts. |
| European Food Safety Authority (EFSA) | Food Additive (E 200) europa.eu | 11 mg/kg bw/day (as of 2019) europa.euagrinfo.eunutfruit.org | Group ADI for this compound and potassium sorbate (E 202). Revised from a temporary ADI of 3 mg/kg bw/day set in 2015. europa.eunutfruit.org |
Synthesis and Derivatization of Sorbic Acid in Research
Classical and Contemporary Synthesis Methodologies
The production of sorbic acid, chemically known as (2E,4E)-hexa-2,4-dienoic acid, has evolved from its initial isolation to highly optimized industrial processes. Research into its synthesis has focused on improving yield, purity, and economic viability.
This compound was first isolated in 1859 by A. W. von Hofmann through the distillation of oil from the unripe berries of the rowan tree (Sorbus aucuparia). researchgate.netwikipedia.org This process yielded parathis compound, the lactone of this compound, which was then converted to this compound via hydrolysis. researchgate.netwikipedia.org
The first chemical synthesis was achieved in 1900 by Oscar Doebner. chemcess.com The Doebner condensation involves the reaction of crotonaldehyde (B89634) with malonic acid in a pyridine solvent. wikipedia.orgchemcess.com While foundational, this method and others based on similar principles were often limited by low yields or expensive starting materials, rendering them less practical for large-scale commercial production. chemcess.com
The predominant contemporary method for the commercial synthesis of this compound involves the reaction between crotonaldehyde and ketene. wikipedia.orgchemcess.com This process typically occurs at temperatures between 20–80 °C in the presence of a catalyst. chemcess.com The catalysts are often salts of divalent or trivalent transition metals, such as zinc or cadmium salts, metal oxides, or boron trifluoride (BF₃). chemcess.comgoogle.com
This reaction does not directly produce this compound but instead forms a polymeric ester of 3-hydroxy-4-hexenoic acid. chemcess.comgoogle.com This polyester intermediate is then decomposed to yield this compound. The decomposition can be achieved through two primary methods:
Acidic Hydrolysis : The polyester is treated with a strong acid, such as hydrochloric acid, which cleaves the polymer to release this compound. chemcess.comgoogle.com This method, when properly controlled, can produce high yields of the desired, thermodynamically stable (E,E) isomer. google.com
Pyrolysis : The polyester is heated at high temperatures, causing it to break down into this compound. Pyrolysis can sometimes result in a mixture of isomers, which may require a subsequent isomerization step to convert the mixture to the pure (E,E) form, often using iodine or mineral acids. google.com
An alternative, though less common, industrial route involves a nickel-catalyzed reaction of allyl chloride, acetylene, and carbon monoxide to produce isomeric hexadienoic acids, which can then be converted to this compound. wikipedia.org
| Synthesis Route | Key Reactants | Catalyst/Solvent | Intermediate Product | Primary Final Product |
| Doebner Condensation | Crotonaldehyde, Malonic Acid | Pyridine | Not applicable | This compound |
| Ketene-Crotonaldehyde | Ketene, Crotonaldehyde | Transition metal salts (e.g., Zn, Cd), BF₃ | Polyester of 3-hydroxy-4-hexenoic acid | This compound |
| Nickel-Catalyzed | Allyl Chloride, Acetylene, Carbon Monoxide | Nickel complex | Isomeric hexadienoic acids | This compound |
Stereoselective Synthesis of this compound Isomers
This compound (2,4-hexadienoic acid) can exist as four distinct geometric isomers due to the two double bonds: (2E,4E), (2E,4Z), (2Z,4E), and (2Z,4Z). The naturally occurring and most commercially important isomer is the (2E,4E) form. ymdb.ca The synthesis of specific, less common isomers requires stereoselective methods to control the geometry of the forming double bonds.
The Wittig reaction is a cornerstone technique for this purpose, as it constructs an alkene from a carbonyl compound and a phosphonium ylide. organic-chemistry.org The stereochemical outcome is highly dependent on the nature of the ylide:
Stabilized Ylides : Ylides containing an electron-withdrawing group are more stable and generally react to form predominantly (E)-alkenes. organic-chemistry.org
Non-stabilized Ylides : Simple alkyl ylides are more reactive and typically yield (Z)-alkenes as the major product. organic-chemistry.org
By carefully selecting the appropriate aldehyde/ketone and a stabilized or non-stabilized ylide, chemists can control the formation of either an E or Z double bond at a specific position.
Other advanced methods for stereoselective synthesis include palladium-catalyzed cross-coupling reactions. Techniques such as the Suzuki coupling and Negishi coupling have been used to prepare stereoisomers of conjugated dienoic acid esters with high isomeric purity (≥98%). researchgate.net These methods involve the reaction of a vinyl halide with a vinylborane (Suzuki) or organozinc compound (Negishi), providing precise control over the final stereochemistry of the conjugated system. researchgate.net
Synthesis and Characterization of this compound Derivatives
The reactivity of this compound's carboxyl group allows for the synthesis of various derivatives, primarily esters and amides, which are explored for different properties and applications.
Sorbate (B1223678) esters can be synthesized through several research-backed methodologies.
One approach utilizes the polyester intermediate from the modern ketene-crotonaldehyde synthesis route. This polyester can be directly reacted with various alcohols in the presence of an acidic esterification catalyst to form the corresponding sorbate esters. chemcess.com
A historical method detailed a vapor-phase reaction where esters of 3,5-dialkoxyhexanoic acid were passed over a silica-based catalyst at high temperatures (250–500 °C). google.com This process eliminates two molecules of an alkanol, creating the conjugated double bonds and forming the alkyl sorbate. For example, passing ethyl 3,5-diethoxyhexanoate vapors over a catalyst at 375 °C yielded ethyl sorbate. google.com
Enzymatic catalysis offers a greener alternative. Research has shown the successful esterification of this compound with glycerol (B35011) using an immobilized lipase B from Candida antarctica (CALB). mdpi.com The reaction, conducted in a solvent-free system at 55 °C, produced glycerol esters of this compound, demonstrating a biocatalytic route to novel derivatives. mdpi.com
The synthesis of sorbamide derivatives has been investigated to modify the compound's chemical properties. One studied approach involves the conjugation of this compound with various amino acid esters. nih.gov This creates amide derivatives, such as isopropyl N-[1-oxo-2,4-hexadien-1-yl]-L-phenylalaninate, which have been characterized and evaluated for their biological activities. nih.gov
General methods for amide synthesis are also applicable to this compound. These include the direct amidation of the carboxylic acid with an amine using a coupling reagent. For instance, tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, has been shown to be an effective reagent for coupling a wide range of carboxylic acids and amines under mild conditions. organic-chemistry.org Another modern approach involves the direct reaction of esters with alkali metal amidoboranes (e.g., NaNH₂BH₃) at room temperature, which can convert an ester to a primary amide rapidly and without a catalyst. nih.gov Research has also documented the preparation of sorbic hydroxamic acid, which is synthesized by first esterifying this compound and then treating the resulting ester with hydroxylamine. researchgate.net
| Derivative | Synthesis Method | Key Reactants | Catalyst / Reagent | Reference |
| Alkyl Sorbates | Reaction with Polyester Intermediate | Polyester of 3-hydroxy-4-hexenoic acid, Alcohol | Acidic esterification catalyst | chemcess.com |
| Ethyl Sorbate | Vapor-Phase Dealkoxylation | Ethyl 3,5-diethoxyhexanoate | Silica-based catalyst | google.com |
| Glycerol Sorbate | Enzymatic Esterification | This compound, Glycerol | Immobilized Lipase (CALB) | mdpi.com |
| Amino Acid Amides | Amide Coupling | This compound, Amino acid ester | Standard coupling reagents | nih.gov |
| Sorbic Hydroxamic Acid | Ester-Hydroxylamine Reaction | This compound ester, Hydroxylamine | Not specified | researchgate.net |
Development of Novel this compound Conjugates
The development of novel this compound conjugates is an active area of research aimed at enhancing its antimicrobial properties and overcoming limitations such as pH dependency. A significant strategy involves the conjugation of this compound with other molecules, such as amino acid esters, to create new chemical entities with improved efficacy.
Research has demonstrated that synthesizing amide derivatives by conjugating this compound with various amino acid esters can lead to a significant improvement in antimicrobial attributes. scispace.comnih.gov A series of this compound amide derivatives (SAADs) have been synthesized and evaluated for their activity against a range of microorganisms, including bacteria and fungi. nih.gov
One notable example is the compound isopropyl N-[1-oxo-2, 4-hexadien-1-yl]-L-phenylalaninate. This conjugate exhibited substantially lower minimum inhibitory concentrations (MIC) against certain bacteria compared to this compound. nih.gov For instance, its MIC was 0.17 mM against Bacillus subtilis and 0.50 mM against Staphylococcus aureus, whereas the MIC for this compound under the same conditions was over 2 mM for both strains. nih.gov A key advantage of this particular conjugate is its pH-independent antimicrobial activity, showing effectiveness in a pH range of 5.0 to 9.0. nih.gov This overcomes a major drawback of this compound, whose efficacy is significantly reduced in environments with a pH above 6.5. wikipedia.org
The formation of these conjugates involves creating an amide bond between the carboxyl group of this compound and the amino group of an amino acid ester. nih.gov Other research has explored the nucleophilic addition reactions that can occur between the conjugated double bond system of this compound and various amine functions. nih.gov These interactions can lead to the formation of linear monoadducts at lower temperatures (20°C) and cyclic derivatives at higher temperatures (50°C and 80°C), demonstrating another pathway for creating novel this compound derivatives. nih.gov
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Bacillus subtilis | >2 mM |
| Isopropyl N-[1-oxo-2, 4-hexadien-1-yl]-L-phenylalaninate | Bacillus subtilis | 0.17 mM |
| This compound | Staphylococcus aureus | >2 mM |
| Isopropyl N-[1-oxo-2, 4-hexadien-1-yl]-L-phenylalaninate | Staphylococcus aureus | 0.50 mM |
Intercalation into Layered Double Hydroxides
Layered double hydroxides (LDHs), also known as hydrotalcite-like compounds, are a class of anionic clays with a general formula of [M(II)₁₋ₓM(III)ₓ(OH)₂]ˣ⁺(Aⁿ⁻)ₓ/ₙ·yH₂O. nih.govresearchgate.net Their unique layered structure, consisting of positively charged brucite-like layers and charge-balancing interlayer anions, makes them suitable hosts for intercalating various guest molecules, including organic anions like sorbate. researchgate.netrsc.org This process allows for the development of hybrid materials that can serve as carriers for active compounds.
Research into the immobilization of this compound and its salts within LDHs has shown that the sorbate anion can be successfully intercalated into the interlayer space. nih.govresearchgate.net One method to achieve this is through a solid-state reaction, which involves simply mixing the two solids. nih.gov Studies have shown the successful intercalation of potassium sorbate into a nitrate-type LDH. nih.gov The reaction results in the formation of a new intercalation compound, confirmed by X-ray diffraction (XRD) patterns that show new diffraction peaks corresponding to increased interlayer distances of 1.73 nm and 2.45 nm. nih.gov
However, direct intercalation of this compound itself via this solid-state method was not achieved. nih.gov The successful intercalation in aqueous solution relies on the dissolution of the LDH by the acid, which raises the pH, forms the sorbate anion, and allows it to be incorporated into the LDH structure. nih.gov The solid-state reaction, in contrast, appears to proceed via an ion exchange mechanism. nih.gov The resulting LDH-sorbate hybrid materials have potential applications, such as being used as active nanofillers in polymer films for active food packaging. researchgate.net
| LDH Type | Guest Molecule | Reaction Condition | Result | Observed Interlayer Distance |
|---|---|---|---|---|
| Nitrate-type LDH | Potassium Sorbate (SA-K) | Solid-state grinding | Successful Intercalation | 1.73 nm and 2.45 nm |
| Nitrate-type LDH | This compound | Solid-state grinding | No Intercalation | N/A |
Structure-Activity Relationships of this compound Derivatives
The antimicrobial activity of this compound is intrinsically linked to its chemical structure, particularly the carboxylic acid group and the conjugated double bond system. nih.govnih.gov Understanding the structure-activity relationships (SAR) of its derivatives is crucial for designing more potent and versatile preservatives. A primary limitation of this compound is its pH dependence; its activity diminishes significantly at pH values above its pKa of 4.76, where it exists predominantly in the less effective dissociated (sorbate) form. wikipedia.orghomebrewtalk.comiastate.edu
Much of the research into this compound derivatives focuses on modifying the carboxyl group to overcome this pH limitation.
Esters : Esterification of the carboxylic acid group creates undissociable molecules that can retain their inhibitory activity over a wider pH range. researchgate.net Comparative studies have shown that esters like isopropyl sorbate possess outstanding antimicrobial properties when compared to this compound and potassium sorbate. nih.govresearchgate.net
Amides : Converting the carboxyl group to an amide, particularly through conjugation with amino acid esters, has been shown to enhance antimicrobial efficacy. nih.gov These derivatives, such as isopropyl N-[1-oxo-2, 4-hexadien-1-yl]-L-phenylalaninate, not only show greater potency against bacteria like B. subtilis and S. aureus but also exhibit pH-independent activity. nih.gov
Hydroxamic Acids : The conversion of this compound to sorbohydroxamic acid results in a derivative that is highly effective against molds over a broad pH range of 3.6 to 9.2. homebrewtalk.comresearchgate.net With a pKa of 8.8, sorbohydroxamic acid remains in its more active undissociated form across a much wider pH spectrum than the parent acid. homebrewtalk.com
The conjugated diene system of this compound is also critical for its biological activity. Studies comparing tertiary amine derivatives of this compound with those of saturated hexanoic acid found that the double bonds were important for acetylcholinesterase (AChE) inhibitory activity, indicating that this structural feature contributes to its bioactivity beyond just antimicrobial effects. tandfonline.com
| Derivative Type | Structural Modification | Key Activity Enhancement | Example Compound |
|---|---|---|---|
| Ester | -COOH → -COOR | Improved activity, wider pH range | Isopropyl sorbate |
| Amide | -COOH → -CONHR | Increased potency, pH-independent activity | Isopropyl N-[1-oxo-2, 4-hexadien-1-yl]-L-phenylalaninate |
| Hydroxamic Acid | -COOH → -CONHOH | Effective over a very broad pH range (3.6-9.2) | Sorbohydroxamic acid |
| Aldehyde | -COOH → -CHO | More effective than parent acid | Sorbic aldehyde |
Analytical Methodologies for Sorbic Acid in Research Matrices
Spectrophotometric and Spectroscopic Approaches
Surface-Enhanced Raman Spectroscopy (SERS)
Surface-Enhanced Raman Spectroscopy (SERS) offers a highly sensitive and selective method for the detection and quantification of analytes, including sorbic acid. The principle behind SERS involves the significant amplification of Raman scattering signals from molecules adsorbed onto or in close proximity to nanostructured metallic surfaces, typically composed of gold or silver nih.govresearchgate.net. For this compound analysis, SERS often leverages the formation of specific reaction products or the direct interaction of this compound with plasmonic substrates.
One approach involves the oxidation of this compound to malondialdehyde, which then reacts with thiobarbituric acid to form a compound exhibiting a strong SERS signal at approximately 1280 cm⁻¹ mdpi.com. Alternatively, this compound can be directly detected on highly active substrates, such as gold nanosol, where its adsorption is enhanced by CH-π interactions and hydrogen bonds, leading to a pronounced SERS effect researchgate.net. Research has demonstrated a linear relationship between the SERS intensity and the concentration of this compound in the range of 5–50 mg/L, with a reported detection limit of 0.5351 mg/L using such substrates researchgate.net. In specific applications, such as the analysis of tea beverages, the SERS method has achieved a detection limit of 2.78 mg/L researchgate.net.
Sample Preparation and Extraction Methodologies
Effective sample preparation is paramount for the accurate determination of this compound, particularly when dealing with complex matrices. Various extraction and sample clean-up techniques are employed to isolate this compound from interfering matrix components and to pre-concentrate it for enhanced sensitivity.
Liquid-Liquid Extraction (LLE): Traditional LLE methods are commonly used, often involving solvents like methanol (B129727), ethanol (B145695), or chloroform (B151607). For instance, this compound can be extracted from food samples using a mixture of methanol and water (60:40, v/v) thaiscience.info or simply methanol cmb.ac.lk. In some protocols, chloroform is used following salting-out with sodium chloride bibliotekanauki.pl. Dispersive Liquid-Liquid Microextraction (DLLME) has emerged as a rapid and efficient technique, utilizing solvents like ethanol/chloroform researchgate.net or acetone/1-octanal tandfonline.com to extract this compound from aqueous samples. These methods often require optimization of parameters such as solvent volumes, pH, and salt concentration to maximize extraction efficiency researchgate.nettandfonline.comnih.gov.
Solid-Phase Extraction (SPE): SPE offers a cleaner and more selective extraction process. Methods involving C18 sorbent cartridges have been optimized using experimental designs like the Box-Behnken design, focusing on parameters such as sample pH, volume, and elution solvent composition (e.g., methanol/acidified water) mdpi.comnih.gov. Other SPE approaches utilize Bond-Elut SI cartridges sigmaaldrich.com.
Headspace Solid-Phase Microextraction (HS-SPME): This solvent-free technique is advantageous for volatile or semi-volatile compounds. HS-SPME, often employing polyacrylate fibers, has been successfully applied for the simultaneous determination of this compound in food matrices like fermented foods and dressings researchgate.netnih.gov. Optimization of extraction temperature, time, acidity, and salt concentration is crucial for this method nih.gov.
Other Techniques: Advanced methods like air-assisted dispersive liquid–liquid microextraction with organic phase solidification (AA-DLLME-OPS) mdpi.com and shaker-assisted liquid–liquid microextraction with solidification of floating organic droplet and back-extraction (SALLME-SFOD-BE) tandfonline.com have also been developed to improve extraction efficiency and reduce solvent consumption.
Synergistic and Antagonistic Interactions of Sorbic Acid
Combinatorial Effects with Other Antimicrobial Agents
The antimicrobial activity of sorbic acid can be enhanced when used in combination with other preservatives, a strategy that can lead to broader-spectrum protection. cnadditives.com This approach allows for targeting multiple microbial groups, such as bacteria, yeasts, and molds, to improve food safety and prevent spoilage. cnadditives.comnih.gov Combining antimicrobial agents can create a more robust preservation system through either additive or synergistic effects. nih.govqu.edu.qa
The combination of this compound and benzoic acid is frequently used in food products to leverage their preservative capabilities. scientificwebjournals.comtandfonline.com The interaction between this compound and benzoic acid against the yeast Zygosaccharomyces bailii has been shown to be synergistic, although this effect is dependent on pH. nih.gov Studies have demonstrated that both the undissociated and the anionic forms of benzoic acid contribute to this synergistic action. nih.gov Both acids are weak organic acids whose antimicrobial activity increases at lower pH values, as the un-charged, undissociated form can more easily pass through the microbial cell membrane. scientificwebjournals.com
While specific synergistic data with parabens (derivatives of benzoic acid) is limited in the provided context, parabens themselves are a major group of antimicrobial preservatives used in cosmetics, food, and pharmaceuticals. nih.govresearchgate.net Mixtures of organic acids, including this compound and benzoic acid, or their salts and esters like parabens, can be used in combination with other agents to achieve a synergistic antimicrobial effect. google.com
Table 1: Comparative Effects of this compound and Benzoic Acid
| Parameter | This compound | Benzoic Acid | Source |
| pKa | 4.76 | 4.19 | scientificwebjournals.com |
| Primary Target | Yeasts and molds | Yeasts and molds | tandfonline.comzoe.com |
| Genotoxic Effects | Observed in some studies | Observed in some studies | tandfonline.comfptt.ruresearchgate.net |
| Interaction | Synergistic with benzoic acid, pH-dependent | Synergistic with this compound, pH-dependent | nih.gov |
Research has demonstrated strong synergistic antimicrobial effects when glutaric acid (GLA) is combined with this compound (SoA) or sodium bisulphite (SoB). nih.govnih.govresearchgate.net These combinations have been evaluated for their ability to preserve refrigerated salmon, proving effective in extending shelf life and maintaining freshness. nih.govnih.gov
A study on sliced and minced salmon found that specific ratios of these combinations were particularly effective. nih.govresearchgate.net The combination of GLA and SoA at a 2:1 ratio and GLA with SoB at a 1:2 ratio successfully inhibited microbial growth and reduced spoilage markers like total volatile base nitrogen (TVB-N) and peroxide value (POV). nih.govresearchgate.net These combinations also helped in maintaining the color, pH, and moisture levels of the salmon under refrigeration. nih.govnih.gov The results from both in-vitro tests and food model evaluations confirmed the strong antimicrobial properties of these synergistic mixtures. qu.edu.qanih.gov
Table 2: Synergistic Effects of Glutaric Acid Combinations on Salmon Preservation
| Combination | Optimal Ratio (GLA:Other) | Key Preservation Effects | Source |
| Glutaric Acid & this compound (GLA-SoA) | 2:1 | Strong antimicrobial properties, reduced spoilage markers, maintained color and pH. | nih.govnih.govresearchgate.net |
| Glutaric Acid & Sodium Bisulphite (GLA-SoB) | 1:2 | Strong antimicrobial and significant antioxidant activity, extended shelf life. | nih.govnih.govresearchgate.net |
This compound is often combined with other organic acids to enhance its antimicrobial efficacy. plos.org While this compound and acetic acid are both common weak organic acid preservatives, this compound is considered a more potent preservative. nih.gov Both acids work by diffusing across the cell membrane in their undissociated state, leading to intracellular acidification. nih.gov However, this compound has a more severe effect on the cell's membrane potential, acting as a more effective uncoupler than acetic acid. nih.gov
The combination of multiple organic acids can lead to a decrease in the minimum inhibitory concentration (MIC) required for each individual acid. plos.org For instance, a study on Campylobacter species showed that combining this compound with caprylic acid and caproic acid resulted in synergistic activity against a significant number of isolates. plos.org this compound's antifungal activity is also known to be enhanced in the presence of EDTA. researchgate.net However, many lactic acid bacteria are resistant to this compound, to the extent that it can be used as a selective agent to inhibit yeast growth during certain fermentations while allowing these bacteria to develop. researchgate.net
The search for synergistic combinations of this compound with natural products to enhance food preservation has yielded limited success. asu.edu A comprehensive screening of approximately 200 natural products in combination with this compound did not identify any reproducible synergistic effects against the spoilage yeasts Saccharomyces cerevisiae or Zygosaccharomyces bailii. asu.eduresearchgate.net
Even compounds that were rationally selected or appeared promising in initial screens, such as parthenolide (B1678480) and ethyl maltol, did not demonstrate true synergy when subjected to more rigorous testing, with Fractional Inhibitory Concentration Index (FICI) values remaining above the synergy threshold (FICI ≥ 0.5). asu.eduresearchgate.net This resistance to forming synergies may be related to this compound's multifactorial mechanism of inhibiting microbial cells. asu.eduresearchgate.net This highlights a significant challenge in developing new preservative systems for the food and beverage industry based on combinations of this compound and natural compounds. asu.edu
Interactions with Food Components and Processing Aids
The stability and effectiveness of this compound can be compromised by its interactions with other components commonly found in food systems, such as processing aids.
This compound and sulfur dioxide (SO₂) are frequently used together as preservatives in many food systems, including wine and mayonnaise. surrey.ac.ukresearchgate.net However, a significant antagonistic interaction exists between them. This compound is known to undergo degradation in aqueous solutions, and this degradation is accelerated in the presence of sulfur dioxide. surrey.ac.uk This interaction leads to a reduction in the preservative capacity of this compound. surrey.ac.uk
In wine, while sulfur dioxide is essential for its antioxidant and antimicrobial properties, it is not always effective against certain yeasts and bacteria that this compound can inhibit. researchgate.netuwe-hofmann.org Conversely, some bacteria can metabolize this compound, making a combination with SO₂ necessary for broad protection. researchgate.net The SO₂ binds with various compounds in wine, including acetaldehyde (B116499), which reduces the amount of "free SO₂" available to act as an antimicrobial and antioxidant. uwe-hofmann.orgwinemakersresearchexchange.com The interaction between this compound and SO₂ is complex, with studies investigating the specific degradation products formed and the mechanisms behind the accelerated breakdown of this compound. surrey.ac.uk
Influence of pH and Other Food Matrix Characteristics
The antimicrobial efficacy of this compound is not absolute but is significantly modulated by the physicochemical properties of the food matrix, most notably pH. researchgate.net The fundamental principle governing its effectiveness lies in the equilibrium between its undissociated and dissociated forms, with the former being the primary active agent. iastate.eduresearchgate.net
The inhibitory power of the undissociated form of this compound is substantially greater—reportedly 10 to 600 times more—than its dissociated counterpart. oup.comnih.gov This is because the undissociated molecule is lipophilic, allowing it to more readily pass through the microbial cell membrane. researchgate.net Once inside the cell, where the pH is generally higher and closer to neutral, the acid dissociates, releasing protons and acidifying the cytoplasm. This internal acidification, along with the anion's interference with crucial metabolic enzymes, disrupts cellular function and inhibits growth. iastate.edunih.gov
The proportion of undissociated this compound is entirely dependent on the pH of the surrounding medium. nih.gov The pKa value for this compound is 4.75, the pH at which 50% of the acid is in its undissociated form. researchgate.netiastate.edu As the pH of a food product decreases below this value, the concentration of the more potent, undissociated form increases, leading to enhanced antimicrobial action. iastate.edu Conversely, as the pH rises above 4.75, the acid increasingly shifts to its less effective dissociated (anionic) state, diminishing its preservative capacity. oup.comnih.gov Despite the lower potency of the dissociated form, it can still contribute to more than half of the total growth inhibition at pH levels above 6 for certain microorganisms. oup.comnih.gov
Dissociation of this compound at Various pH Values
| pH | Undissociated Acid (%) |
|---|---|
| 3.00 | 98.0 |
| 3.70 | 93.0 |
| 4.00 | 86.0 |
| 4.40 | 70.0 |
| 4.75 | 50.0 |
| 5.00 | 37.0 |
| 6.00 | 6.0 |
| 7.00 | 0.6 |
Data sourced from Rehm (1961) and Luck (1972), as cited in a 1980 report. iastate.edu
Beyond pH, other components of the food matrix can influence this compound's performance. researchgate.netmdpi.com The presence of fats and oils can decrease its effectiveness by partitioning the lipophilic this compound into the lipid phase, thereby reducing its concentration in the aqueous phase where most microbial activity occurs. researchgate.net Conversely, components like ethanol (B145695) can act synergistically with this compound, enhancing its antimicrobial effect. iastate.edu For instance, in winemaking, a higher alcohol content means a lower concentration of this compound is needed to achieve the desired preservative effect. iastate.edu The stability of this compound itself can be affected by other additives; for example, the presence of ascorbic acid in combination with a metal sequestrant like EDTA has been shown to protect this compound from oxidative degradation. conicet.gov.ar
Research on Multicomponent Preservative Systems
To enhance antimicrobial efficacy, reduce the required concentration of individual preservatives, and broaden the spectrum of activity, this compound is often studied and used within multicomponent preservative systems. researchgate.netnih.gov Research in this area explores the synergistic, additive, or antagonistic interactions between this compound and other compounds. researchgate.net
A significant amount of research has focused on the combination of weak acid preservatives. One study demonstrated a pH-dependent synergistic effect between this compound and benzoic acid in inhibiting the growth of the spoilage yeast Zygosaccharomyces bailii. nih.gov However, synergy is not always achieved. A comprehensive screening of approximately 200 natural products in combination with this compound failed to identify any reproducible synergistic effects against the spoilage yeasts Saccharomyces cerevisiae and Z. bailii. nih.govresearchgate.net In this study, combinations with promising candidates like parthenolide and ethyl maltol, as well as the rationally selected benzoic acid, all resulted in Fractional Inhibitory Concentration Index (FICI) values of 0.5 or greater, indicating an absence of synergy. nih.gov This suggests that this compound may be unusually resistant to forming synergistic pairings, possibly due to its own complex, multifactorial inhibitory mechanisms. nih.gov
Conversely, other combinations have shown significant synergistic potential. A recent study on refrigerated salmon found a strong synergistic effect when this compound was combined with glutaric acid at a 2:1 ratio. nih.gov This combination was effective in inhibiting microbial growth and extending the shelf life of the product. nih.gov Similarly, research on Salmonella senftenberg in broth and ground beef demonstrated synergistic inhibition when potassium sorbate (B1223678) was combined with antioxidants such as butyl hydroxyanisole (BHA), tertiary butylhydroquinone (TBHQ), or propyl gallate (PG). researchgate.net In fish homogenates, a mixture of chitosan (B1678972) and this compound also exerted a synergistic action, leading to a greater reduction in the bacterial population. researchgate.net
These findings highlight that the effectiveness of multicomponent systems involving this compound is highly dependent on the specific compounds used, their ratios, the target microorganisms, and the food matrix itself.
Research Findings on this compound in Multicomponent Systems
| This compound Combined With | Target Organism(s) / Food System | Observed Interaction | Source |
|---|---|---|---|
| Benzoic Acid | Zygosaccharomyces bailii | Synergistic (pH-dependent) | nih.gov |
| ~200 Natural Products (e.g., Parthenolide, Ethyl Maltol) | Saccharomyces cerevisiae, Zygosaccharomyces bailii | No Synergy (Additive/Indifferent) | nih.gov |
| Glutaric Acid (2:1 ratio) | Microflora in refrigerated sliced and minced salmon | Synergistic | nih.gov |
| Antioxidants (BHA, TBHQ, PG) | Salmonella senftenberg in broth and ground beef | Synergistic | researchgate.net |
| Chitosan | Bacteria in fish homogenates | Synergistic | researchgate.net |
| Ascorbic Acid + EDTA | Aqueous model systems (stability study) | Protective (Inhibited sorbate degradation) | conicet.gov.ar |
Advanced Research Applications and Future Directions
Development of Enhanced Sorbic Acid Derivatives for Specific Applications
The inherent properties of this compound, such as its limited water solubility and pH-dependent activity, have spurred research into developing derivatives with improved characteristics for specific applications.
Improving Hydrophilic Profiles
This compound's hydrophobic nature can restrict its use in aqueous food formulations and impact its bioavailability. Research efforts are focused on increasing its water solubility and improving its distribution in aqueous phases where microorganisms reside.
Esterification and Salt Formation: Enzymatic esterification, such as the reaction of this compound with glycerol (B35011) to form glycerol sorbate (B1223678), has been investigated to enhance water solubility and potentially improve antimicrobial activity mdpi.comdntb.gov.ua. While this compound has a low water solubility of approximately 0.15 g/100 mL mdpi.com or 2.00 ± 0.10 mg/mL mdpi.com, its salt, potassium sorbate, exhibits significantly higher solubility at 58.5 g/100 mL mdpi.com. Sodium sorbate also demonstrates good water solubility, contrasting with this compound's greater solubility in organic media benchchem.com.
Surfactant-Assisted Distribution: The use of surfactants, like dodecyltrimethyl ammonium-bromide (DoTAB), has shown promise in increasing the distribution of this compound into the aqueous phase of multi-phase food systems. In oil-water systems, the presence of DoTAB increased this compound's aqueous phase distribution from 22-28% to 74-80% pjsir.org.
Table: this compound and Derivative Solubility/Distribution
| Compound/Method | Solubility/Distribution | Notes |
| This compound | 0.15 g/100 mL | Low water solubility mdpi.com |
| This compound | 2.00 ± 0.10 mg/mL | Water solubility mdpi.com |
| Potassium Sorbate | 58.5 g/100 mL | High water solubility mdpi.com |
| Sodium Sorbate | Highly water-soluble | Contrasts with this compound's organic media solubility benchchem.com |
| This compound (with DoTAB surfactant) | 74-80% distribution in aqueous phase | Increased from 22-28% in oil-water system pjsir.org |
Targeted Antimicrobial Activity
Modifying the structure of this compound can lead to derivatives with enhanced or targeted antimicrobial efficacy, including activity against specific pathogens or at wider pH ranges.
Amide Derivatives: Research into this compound amide derivatives (SAADs) has yielded compounds with significantly improved antimicrobial attributes. For instance, isopropyl N-[1-oxo-2,4-hexadien-1-yl]-L-phenylalaninate (a7) demonstrated a minimum inhibitory concentration (MIC) of 0.17 mM against Bacillus subtilis and 0.50 mM against Staphylococcus aureus, considerably lower than this compound's MIC (> 2 mM) nih.gov. Notably, derivative a7 also exhibited pH-independent antimicrobial activity across a pH range of 5.0 to 9.0 nih.gov.
Ester Derivatives: Comparative studies have highlighted the potential of this compound esters. Isopropyl sorbate, for example, displayed outstanding antimicrobial properties compared to this compound and potassium sorbate nih.gov. In studies against Saccharomyces cerevisiae, glycerol sorbate produced a larger inhibition zone (11.5 mm) compared to this compound (10 mm), suggesting enhanced antifungal activity mdpi.com.
Table: Antimicrobial Efficacy of this compound Derivatives
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) | Notes |
| This compound | B. subtilis | > 2 mM | nih.gov |
| This compound | S. aureus | > 2 mM | nih.gov |
| Isopropyl N-[1-oxo-2,4-hexadien-1-yl]-L-phenylalaninate (a7) | B. subtilis | 0.17 mM | Significantly better than this compound nih.gov |
| Isopropyl N-[1-oxo-2,4-hexadien-1-yl]-L-phenylalaninate (a7) | S. aureus | 0.50 mM | pH-independent nih.gov |
| Glycerol Sorbate | S. cerevisiae | 11.5 mm (inhibition zone) | Better inhibition than this compound mdpi.com |
| This compound | S. cerevisiae | 10 mm (inhibition zone) | mdpi.com |
Investigating this compound's Impact on Microbial Communities
Silage Quality and Stability: In the context of silage production, this compound addition has been shown to significantly improve fermentation quality and aerobic stability. It effectively slows the reduction of lactic and acetic acid content and inhibits the growth of yeasts and aerobic bacteria when exposed to air frontiersin.org. Specifically, potassium sorbate has been observed to reduce the relative abundance of lactate-assimilating yeasts like Candida tropicalis and enhance aerobic stability by preventing the dominance of yeast species that can consume lactate (B86563) and initiate spoilage nih.gov.
Food Product Spoilage: In food and beverage products, this compound's preservative properties disrupt microbial metabolism frontiersin.org. However, its concentration can decline over time, potentially reducing its efficacy and allowing for increased microbial richness and diversity during storage frontiersin.org.
Studies on Resistance Evolution and Mitigation Strategies
Microorganisms can develop resistance to this compound, posing challenges for its long-term effectiveness. Research is exploring the mechanisms of resistance and strategies to overcome them.
Mechanisms of Resistance: Microbial resistance to organic acids like this compound can arise from various mechanisms, including the development of efflux pumps to remove acidic anions from the cell and modifications to the cytoplasmic membrane to reduce proton permeability frontiersin.org. In spoilage yeasts, resistance in low-glucose conditions has been correlated with a metabolic shift from respiratory to fermentative pathways biorxiv.org.
Population Heterogeneity and Inoculum Effect: Studies on yeasts like Zygosaccharomyces bailii have revealed that resistance to this compound is often not a uniform trait across the entire population. Instead, a small subpopulation of phenotypically resistant cells exists, leading to an "inoculum effect" where larger initial populations (inocula) have a higher probability of containing these resistant cells, thus requiring higher preservative concentrations for inhibition nih.govresearchgate.net. For instance, while most Z. bailii strains could grow at 150 ppm this compound, 40% could tolerate 500 ppm, and some strains could even grow at 800 ppm researchgate.net.
Mitigation Strategies: Research is investigating ways to counter this compound resistance. Supplementing yeast cultures with succinic acid, a metabolic intermediate, can alleviate resistance in low-glucose environments by promoting respiration biorxiv.org. Furthermore, identifying the genetic and molecular factors that define hyper-resistant fungal spores is a key area of research, aiming to develop novel tracking methods and alternative inhibitory agents ukri.org.
Table: Yeast Resistance Levels to this compound
| Yeast Species | Concentration | Growth Capability | Notes |
| Zygosaccharomyces bailii | 150 ppm | Most strains | researchgate.net |
| Zygosaccharomyces bailii | 500 ppm | 40% of strains | researchgate.net |
| Zygosaccharomyces bailii | 800 ppm | Two strains | Extreme resistance researchgate.net |
| Spoilage Yeasts | Low-glucose | Enhanced resistance | Correlated with shift to fermentative metabolism biorxiv.org |
Exploring Novel Biological Activities of this compound and its Derivatives
Beyond its antimicrobial functions, this compound and its derivatives are being investigated for other biological activities.
Enzyme Inhibition: this compound has been shown to inhibit the activity of catalase in both fungal and mammalian cells. Mammalian catalase can, in turn, reverse the inhibitory effect of this compound on molds researchgate.net.
Enzyme Inhibition by Derivatives: Research into derivatives of related compounds, such as cinnamic acid, has explored their potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Studies suggest that the presence of unsaturated bonds and aromatic rings in these structures is crucial for AChE inhibitory activity, indicating potential avenues for developing this compound derivatives with similar or novel enzymatic inhibitory properties tandfonline.com.
Environmental Fate and Degradation Studies
Understanding how this compound behaves and degrades in the environment is crucial for assessing its ecological impact and optimizing its application.
Degradation Pathways: this compound can undergo degradation through various mechanisms. It is unstable in the presence of sulfur dioxide, light, and dilute sulfuric acid researchgate.net. Ethylene (B1197577) diamine tetraacetic acid (EDTA) has been found to enhance sorbate degradation and browning, potentially by catalyzing autoxidation through iron scavenging researchgate.net. Microbial degradation is also significant; certain fungi can decarboxylate this compound, leading to the formation of volatile compounds such as 1,3-pentadiene (B166810), which are associated with off-odors mdpi.com.
Identified Degradation Products: Analytical methods, such as headspace gas chromatography (HS-GC), have identified numerous degradation products. In acidic or sulfur dioxide-containing solutions, volatile products like α-angelica lactone and 2-methyl-5-acetylfuran have been identified researchgate.net. In pharmaceutical preparations, acetaldehyde (B116499) is a major degradation product, along with others including acetone, 2-methylfuran, crotonaldehyde (B89634), and various furan (B31954) derivatives researchgate.net.
Table: Identified this compound Degradation Products
| Degradation Environment | Identified Products | Notes |
| Sulfur dioxide solution / dilute sulfuric acid | α-angelica lactone, 2-methyl-5-acetylfuran | Volatile products researchgate.net |
| Pharmaceutical preparations | Acetaldehyde | Major degradation product researchgate.net |
| Pharmaceutical preparations | Acetone, 2-methylfuran, crotonaldehyde, α-angelicalactone, 2-acetyl-5-methylfuran, toluene, 2,5-dimethylfuran | Other identified products researchgate.net |
| Foods preserved with sorbate | 1,3-pentadiene | Formed via decarboxylation, causes off-odors mdpi.com |
| Penicillium corylophilum culture (with this compound) | 1,4-pentadiene | Produced by mold mdpi.com |
Compound List:
this compound
Potassium sorbate
Sodium sorbate
Glycerol sorbate
Isopropyl sorbate
Ethyl sorbate
this compound amide derivatives (SAADs)
Isopropyl N-[1-oxo-2,4-hexadien-1-yl]-L-phenylalaninate (a7)
Sorbic aldehyde
Sorbohydroxamic acid
Dodecyltrimethyl ammonium-bromide (DoTAB)
Alicyclobacillus acidoterrestris
Aspergillus niger
Bacillus subtilis
Candida tropicalis
Escherichia coli
Penicillium corylophilum
Saccharomyces cerevisiae
Staphylococcus aureus
Zygosaccharomyces bailii
Q & A
Basic: What are the standard analytical methods for quantifying sorbic acid in food matrices?
Methodological Answer:
this compound is commonly quantified using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) . For GC-MS, sample preparation involves acidification followed by extraction with organic solvents (e.g., diethyl ether). The separation is achieved using a capillary column (e.g., DB-5MS), and quantification relies on mass spectrometry in selective ion monitoring (SIM) mode . For HPLC, reverse-phase columns (C18) with UV detection at 254 nm are typical, using mobile phases like methanol:water (acidified with phosphoric acid) . Method validation must include parameters such as linearity (R² > 0.99), limit of detection (LOD < 1 mg/L), and recovery rates (90–110%) to comply with regulatory standards .
Advanced: How to design experiments to assess this compound’s antifungal efficacy under varying environmental conditions?
Methodological Answer:
A robust experimental design should incorporate:
- Controlled variables : pH (e.g., 3–6), water activity (aw = 0.9), and preservative concentrations (e.g., 0–2000 mg/L) .
- Growth assessment : Use solid media inoculated with target fungi (e.g., Penicillium brevicompactum). Measure mycelial growth diameter over 75 days and fit data to predictive models (e.g., Baranyi’s primary model) to estimate growth rates and no-growth thresholds .
- Statistical validation : Apply Cochran and Grubbs tests to identify outliers in replicate measurements. Use ANOVA to compare inhibitory effects across pH and preservative combinations .
Advanced: How can researchers resolve contradictions in this compound’s toxicity data across studies?
Methodological Answer:
Contradictions often arise from data gaps (e.g., endocrine activity) or differing experimental conditions. To address this:
- Conduct a weight of evidence (WoE) analysis : Review existing in vitro/vivo studies (e.g., EFSA’s 2015 re-evaluation) and prioritize data from OECD/GLP-compliant studies .
- Apply GreenScreen® Assessment : Evaluate hazard endpoints (e.g., eye irritation, endocrine disruption) using tiered criteria. For data gaps, use conservative assumptions (e.g., assign "High" hazard scores in worst-case scenarios) .
- Validate findings with dose-response modeling : Use NOAEL/LOAEL values from reproductive toxicity studies (e.g., 300 mg/kg bw/day in rats) to refine safety thresholds .
Basic: How to validate analytical methods for this compound in compliance with regulatory guidelines?
Methodological Answer:
Validation should align with ICH Q2(R1) or AOAC protocols, including:
- Linearity : Calibration curves across 0.5–200 mg/L.
- Accuracy : Spike recovery tests in representative matrices (e.g., beverages, baked goods) .
- Precision : Intra-day/inter-day relative standard deviation (RSD < 5%) .
- Specificity : Confirm no interference from structurally similar compounds (e.g., benzoic acid) via GC-MS fragmentation patterns or HPLC retention times .
Advanced: What experimental approaches evaluate synergistic effects between this compound and other preservatives?
Methodological Answer:
- Factorial design : Test combinations of this compound with sodium benzoate or propionic acid at varying concentrations (e.g., 500–2000 mg/L) and pH levels (3–6) .
- Growth-no-growth modeling : Use logistic regression to predict inhibitory thresholds. For example, at pH 5, this compound’s minimum inhibitory concentration (MIC) for Penicillium is ~1000 mg/L, but synergistic effects with sodium benzoate reduce MIC by 30% .
- Z-score analysis : Compare laboratory results with inter-laboratory proficiency testing data to identify synergistic outliers .
Basic: What are the key considerations for handling this compound in laboratory settings?
Methodological Answer:
- Storage : Keep in airtight containers at 0–6°C to prevent degradation .
- Stability testing : Monitor purity via HPLC under accelerated conditions (40°C/75% RH for 6 months) .
- Safety protocols : Use PPE (gloves, goggles) due to its irritant properties (GreenScreen® Benchmark 3 for eye irritation) .
Advanced: How to develop predictive models for this compound’s preservative efficacy in complex food systems?
Methodological Answer:
- Primary modeling : Fit growth kinetics (e.g., Baranyi model) to time-series data from lab media .
- Secondary modeling : Relate growth rate (μmax) to environmental factors (pH, aw) using polynomial equations .
- Validation in food matrices : Test models in real products (e.g., bakery items) and adjust for matrix effects (e.g., lipid interference) using multivariate regression .
Basic: What regulatory guidelines govern this compound’s use in food and cosmetics?
Methodological Answer:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
